molecular formula C8H9IO2 B1312001 1-Iodo-4-(methoxymethoxy)benzene CAS No. 98491-29-3

1-Iodo-4-(methoxymethoxy)benzene

Cat. No. B1312001
Key on ui cas rn: 98491-29-3
M. Wt: 264.06 g/mol
InChI Key: HPRVAPQGYCXLNN-UHFFFAOYSA-N
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Patent
US07932394B2

Procedure details

2.33 ml of N,N-diisopropylethylamine and 900 μl of methoxymethyl chloride were added to a chloroform (20 ml) solution of 2 g of 4-iodophenol, and stirred overnight at room temperature. With cooling with ice, aqueous saturated ammonium chloride solution was added to it, extracted with ethyl acetate, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and the residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate) to obtain 1.08 g of the entitled compound as a colorless oil.
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
900 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH3:10][O:11][CH2:12]Cl.[I:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1.[Cl-].[NH4+]>C(Cl)(Cl)Cl>[I:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:10][O:11][CH3:12])=[CH:17][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.33 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
900 μL
Type
reactant
Smiles
COCCl
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to it
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
CUSTOM
Type
CUSTOM
Details
After dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C(C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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